molecular formula C10H10 B3143865 1-Methyl-3-prop-2-yn-1-ylbenzene CAS No. 53799-93-2

1-Methyl-3-prop-2-yn-1-ylbenzene

Cat. No.: B3143865
CAS No.: 53799-93-2
M. Wt: 130.19 g/mol
InChI Key: KZCDYWSQDXGJOK-UHFFFAOYSA-N
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Description

1-Methyl-3-prop-2-yn-1-ylbenzene, also known as 1-Methyl-3-(prop-2-yn-1-yl)benzene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where a methyl group and a prop-2-yn-1-yl group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-prop-2-yn-1-ylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, the reaction of 1-methylbenzene with propargyl bromide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-prop-2-yn-1-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

1-Methyl-3-prop-2-yn-1-ylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Methyl-3-prop-2-yn-1-ylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in reactions that modify the activity of these targets, leading to various biological and chemical effects. The benzene ring’s aromaticity also plays a role in stabilizing interactions with other molecules .

Comparison with Similar Compounds

  • 1-Methyl-2-prop-2-yn-1-ylbenzene
  • 1-Methyl-4-prop-2-yn-1-ylbenzene
  • 1-Methyl-3-prop-1-yn-1-ylbenzene

Uniqueness: 1-Methyl-3-prop-2-yn-1-ylbenzene is unique due to the specific positioning of the methyl and prop-2-yn-1-yl groups on the benzene ring. This positioning affects its reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

1-methyl-3-prop-2-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h1,4,6-8H,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCDYWSQDXGJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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